

"Tris(4-methoxy-3,5-dimethylphenyl)phosphine physical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tris(4-methoxy-3,5-dimethylphenyl)phosphine</i>
Cat. No.:	B049063

[Get Quote](#)

An In-depth Technical Guide to **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**

Introduction

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is a sterically hindered, electron-rich triarylphosphine ligand that has garnered significant attention in the field of organometallic chemistry and catalysis. Its unique architecture, characterized by methyl groups ortho to the phosphorus center and a methoxy group in the para position, imparts a distinct combination of steric bulk and electronic properties. These features are critical for its efficacy in facilitating a variety of challenging cross-coupling reactions, where it promotes high catalytic activity, selectivity, and stability of the active catalyst species.

This guide provides a comprehensive overview of the core physical properties of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, offering a technical resource for researchers, chemists, and drug development professionals. The information presented herein is synthesized from commercially available data and peer-reviewed literature, supplemented with expert analysis to provide practical, field-proven insights.

Core Physical and Chemical Properties

The fundamental identification and physical state of a reagent are the bedrock of its application in any experimental setting. The properties of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**

are summarized below. The compound is typically supplied as a stable, free-flowing solid, which simplifies handling and weighing under standard laboratory conditions.

Property	Value	Source(s)
CAS Number	121898-64-4	[1] [2]
Molecular Formula	C ₂₇ H ₃₃ O ₃ P	[1] [2]
Molecular Weight	436.52 g/mol	[1] [2]
Appearance	White crystalline powder	[3]
Melting Point	174-179 °C	[1] [2] [3]
Purity/Assay	≥97%	[1] [2]

Molecular Structure and Crystallography

The efficacy of a phosphine ligand in catalysis is intrinsically linked to its three-dimensional structure. The steric and electronic environment around the central phosphorus atom dictates its coordination chemistry and the reactivity of the resulting metal complexes.

Molecular Geometry

The X-ray crystal structure of **Tris(4-methoxy-3,5-dimethylphenyl)phosphine** has been determined, providing critical insights into its architecture.[\[4\]](#) The molecule adopts a pyramidal geometry around the central phosphorus atom, which is characteristic of triarylphosphines. The most notable structural feature is the orientation of the methoxy groups; they are positioned perpendicular to the plane of their respective phenyl rings.[\[4\]](#) This conformation, coupled with the ortho-methyl groups, creates a sterically demanding pocket around the phosphorus lone pair, which is crucial for its role in promoting reductive elimination in catalytic cycles.

Caption: 2D representation of the molecular structure.

Solubility Profile

The solubility of a ligand is paramount for its application in homogeneous catalysis, dictating solvent choice and reaction concentration. While exhaustive quantitative solubility data for

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is not widely published, a qualitative profile can be reliably predicted based on its molecular structure and the known behavior of analogous triarylphosphines. The molecule is largely nonpolar and is expected to be readily soluble in common organic solvents but insoluble in aqueous media.

Solvent	Predicted Solubility	Rationale
Toluene	Soluble	Nonpolar aromatic solvent
Tetrahydrofuran (THF)	Soluble	Moderately polar ether
Dichloromethane (DCM)	Soluble	Halogenated organic solvent
Chloroform	Soluble	Halogenated organic solvent
Diethyl Ether	Soluble	Nonpolar ether
Hexanes	Sparingly Soluble	Nonpolar aliphatic solvent
Methanol	Sparingly Soluble	Polar protic solvent
Water	Insoluble	Highly polar protic solvent

This predicted profile should be confirmed experimentally for specific applications.

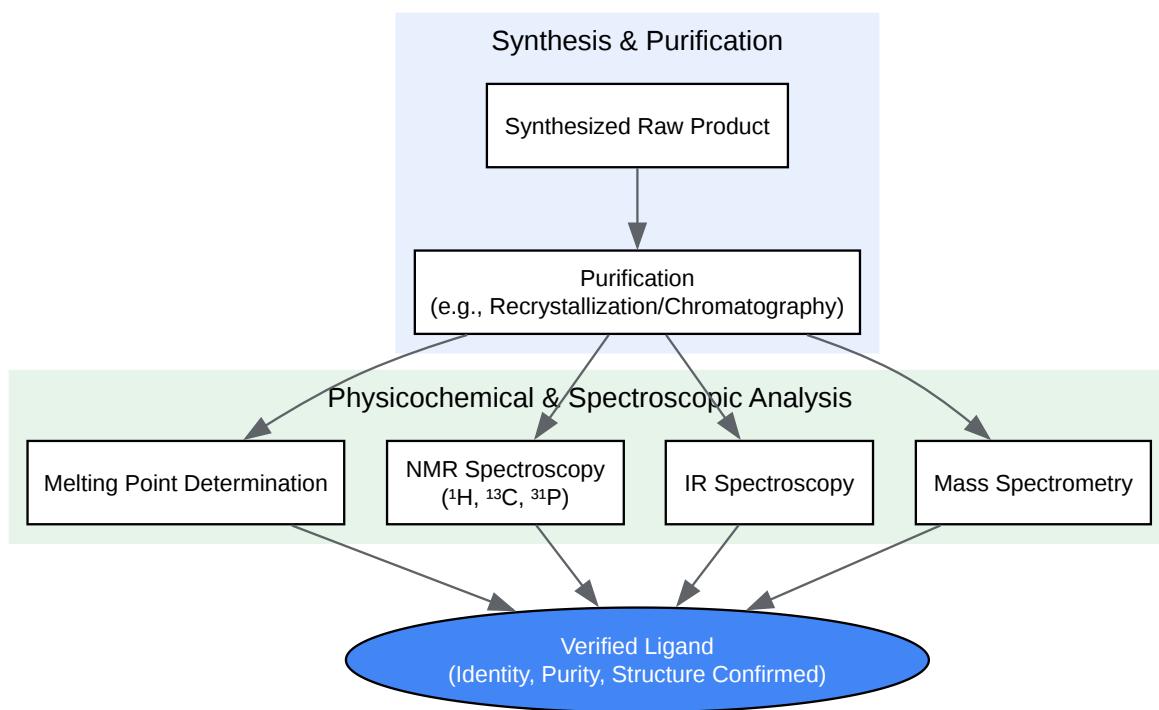
Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the phosphine ligand before its use. While public spectral databases do not currently feature the complete dataset for this specific compound, its expected spectroscopic signature can be accurately predicted based on its structure and data from closely related analogs like Tris(4-methoxyphenyl)phosphine.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

- ^1H NMR: The high degree of symmetry in the molecule simplifies its proton NMR spectrum significantly.


- Aromatic Protons: A single sharp singlet is expected for the six equivalent aromatic protons (H-2 and H-6 positions of each ring), likely appearing in the range of δ 6.8-7.2 ppm.
- Methoxy Protons: A singlet corresponding to the nine equivalent protons of the three -OCH₃ groups is predicted around δ 3.7-3.9 ppm.
- Methyl Protons: A singlet for the eighteen equivalent protons of the six aryl-CH₃ groups is expected in the upfield region, likely around δ 2.1-2.3 ppm.
- ¹³C NMR: The carbon spectrum will reflect the different chemical environments. Expected approximate shifts include:
 - Aromatic C-H: ~130-135 ppm
 - Aromatic C-P: ~135-140 ppm (doublet due to ¹J_{C-P} coupling)
 - Aromatic C-O: ~158-162 ppm
 - Aromatic C-CH₃: ~130-135 ppm
 - Methoxy -OCH₃: ~55-57 ppm
 - Aryl -CH₃: ~20-22 ppm
- ³¹P NMR: This is a key technique for characterizing phosphine ligands. For a triarylphosphine of this nature, a single resonance is expected. The chemical shift (δ) in the range of -5 to -15 ppm (relative to 85% H₃PO₄) would be anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups.

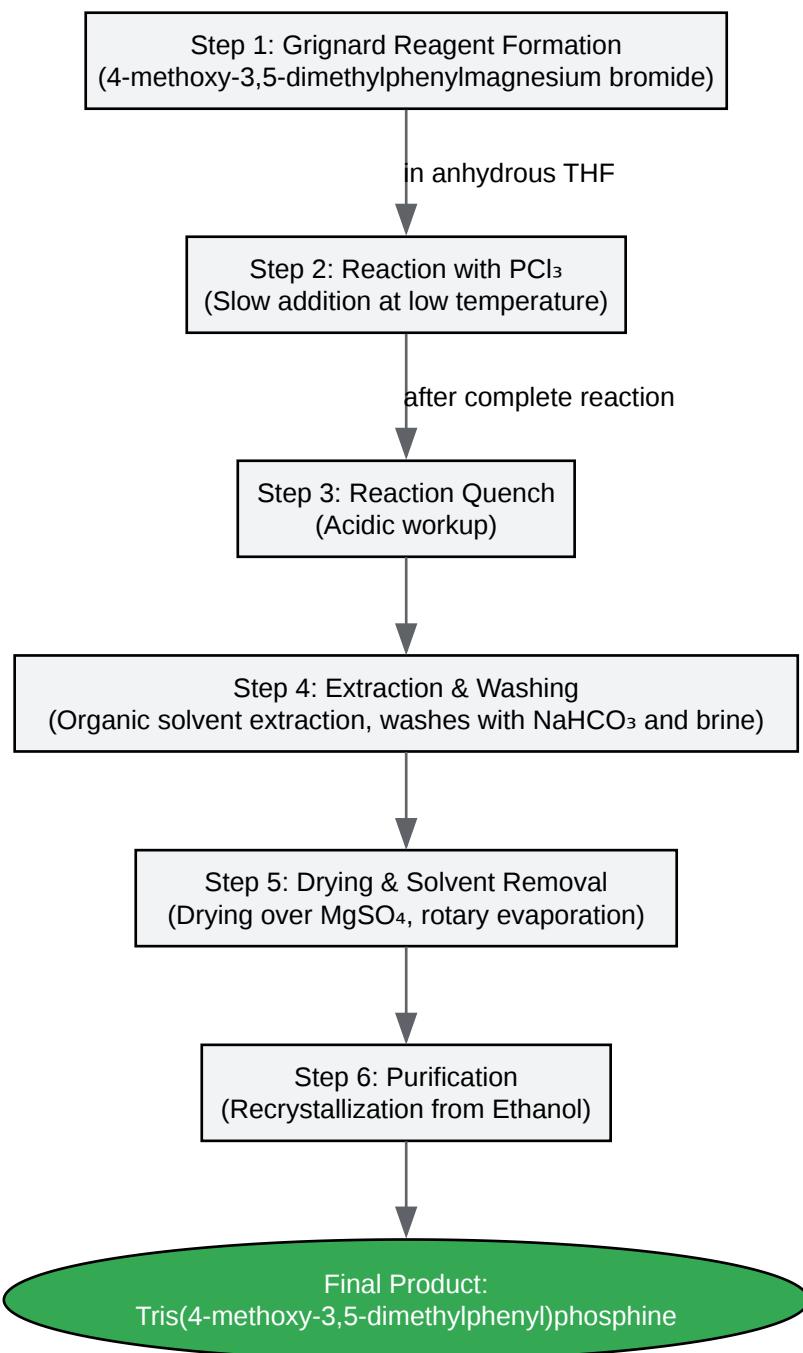
- ~3050-2850 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic (methyl, methoxy) groups.
- ~1580-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

- $\sim 1250\text{-}1200\text{ cm}^{-1}$: Strong, characteristic asymmetric C-O-C stretching of the aryl-methoxy ether group.
- $\sim 1050\text{-}1000\text{ cm}^{-1}$: Symmetric C-O-C stretching.
- Below 1000 cm^{-1} : Aromatic C-H out-of-plane bending and P-C vibrations.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of the phosphine ligand.

Proposed Synthesis Protocol


While several proprietary methods exist, the synthesis of sterically hindered triarylphosphines commonly proceeds via the reaction of phosphorus trichloride (PCl_3) with an appropriate Grignard reagent. This approach is robust and scalable. The synthesis of this specific phosphine class has been reported in the literature, forming the basis for this proposed protocol.^[4]

CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

- Reagents: 1-Bromo-4-methoxy-3,5-dimethylbenzene, Magnesium turnings, Iodine (catalyst), Phosphorus trichloride (PCl₃), Anhydrous Tetrahydrofuran (THF), Degassed HCl (1M), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate, Ethanol.
- Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, Schlenk line or inert atmosphere (Nitrogen/Argon) setup.

Step-by-Step Methodology

[Click to download full resolution via product page](#)

Caption: Flowchart for the proposed synthesis of the target phosphine.

- Grignard Reagent Preparation:

- Under an inert atmosphere (N₂ or Ar), add magnesium turnings (3.1 eq.) to a dry three-neck flask equipped with a condenser and dropping funnel. Add a small crystal of iodine.

- Add a solution of 1-bromo-4-methoxy-3,5-dimethylbenzene (3.0 eq.) in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.
- Once initiated, maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting dark Grignard solution to room temperature.
- Reaction with Phosphorus Trichloride:
 - In a separate flask under an inert atmosphere, prepare a solution of phosphorus trichloride (1.0 eq.) in anhydrous THF.
 - Cool this PCl_3 solution to 0 °C using an ice bath.
 - Slowly add the prepared Grignard reagent to the PCl_3 solution dropwise, maintaining the temperature below 5 °C. The causality here is critical: slow, cold addition prevents side reactions and the formation of undesired di- or mono-substituted phosphines.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Workup and Purification:
 - Cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of degassed 1M HCl.
 - Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.
 - Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This sequence neutralizes any remaining acid and removes water-soluble impurities.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
 - The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a white crystalline solid.

Applications in Catalysis

Tris(4-methoxy-3,5-dimethylphenyl)phosphine is primarily used as a supporting ligand for transition metal catalysts, particularly palladium. Its steric bulk and electron-donating nature make it highly effective for various cross-coupling reactions that are fundamental to modern synthetic chemistry and drug discovery.[\[2\]](#) These include:

- Suzuki-Miyaura Coupling
- Buchwald-Hartwig Amination
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling

The ligand's design accelerates the rate-limiting reductive elimination step in many catalytic cycles while providing steric protection that enhances the stability of the active catalytic species, leading to higher yields and catalyst turnover numbers.

Safety and Handling

As a responsible scientist, proper handling and storage are non-negotiable.

- Hazards: The compound is classified as a skin, eye, and respiratory irritant. It may also cause long-lasting harmful effects to aquatic life.[\[8\]](#)
- PPE: Always handle with appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood to avoid inhalation of the powder.[\[8\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- Aspira Chemical. **Tris(4-methoxy-3,5-dimethylphenyl)phosphine**, 98%. [\[Link\]](#)

- Ningbo Inno Pharmchem Co., Ltd. Understanding Tris(4-methoxyphenyl)
- PubChem. Tris(4-methoxyphenyl)phosphine oxide. [Link]
- The Royal Society of Chemistry.
- ResearchGate. Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. [Link]
- PubChem. Phosphine, tris(4-methoxyphenyl)-. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. Phosphine, tris(4-methoxyphenyl)- | C₂₁H₂₁O₃P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(4-methoxyphenyl)phosphine(855-38-9) 13C NMR spectrum [chemicalbook.com]
- 4. Tris(4-Methoxy-3,5-Dimethylphenyl)Phosphine | CymitQuimica [cymitquimica.com]
- 5. Tris(4-methoxyphenyl)phosphine oxide | C₂₁H₂₁O₄P | CID 3057506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Tris(4-methoxyphenyl)phosphine(855-38-9) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. ["Tris(4-methoxy-3,5-dimethylphenyl)phosphine physical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049063#tris-4-methoxy-3-5-dimethylphenyl-phosphine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com